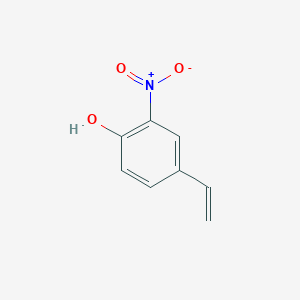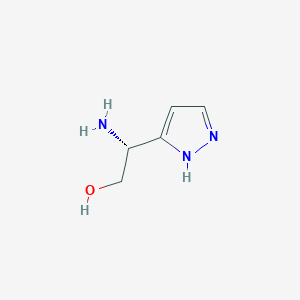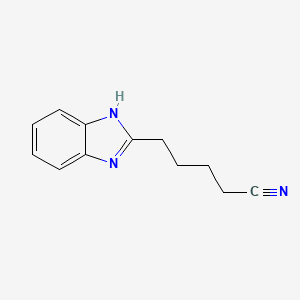
5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile: is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile typically involves the reaction of a suitable benzodiazole derivative with a pentanenitrile precursor. One common method involves the use of a nucleophilic substitution reaction where the benzodiazole ring is introduced to the pentanenitrile chain under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems can further enhance the production process by reducing human error and increasing reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the introduction of oxygen atoms into the molecule. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (chlorine, bromine), acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile is used as a building block in organic synthesis. It can be used to create more complex molecules for various applications, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its benzodiazole core is a common motif in many therapeutic agents, including anti-anxiety and anti-epileptic drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile involves its interaction with specific molecular targets. The benzodiazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-(1H-1,3-Benzodiazol-2-YL)pentan-1-ol: This compound has a hydroxyl group instead of a nitrile group, leading to different chemical properties and reactivity.
5-(1H-1,3-Benzodiazol-2-YL)pentan-1-amine: This compound contains an amine group, which can participate in different types of chemical reactions compared to the nitrile group.
Uniqueness: 5-(1H-1,3-Benzodiazol-2-YL)pentanenitrile is unique due to its nitrile functional group, which imparts specific chemical properties and reactivity This makes it suitable for applications where other similar compounds may not be effective
Eigenschaften
Molekularformel |
C12H13N3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
5-(1H-benzimidazol-2-yl)pentanenitrile |
InChI |
InChI=1S/C12H13N3/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8H2,(H,14,15) |
InChI-Schlüssel |
PBBQJYCBNGAGBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
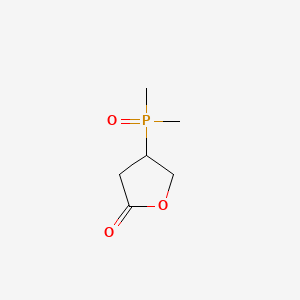
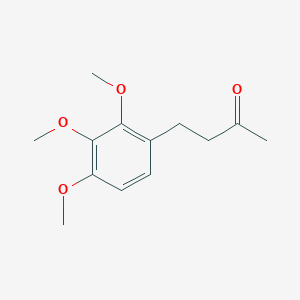
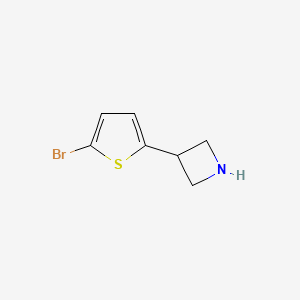
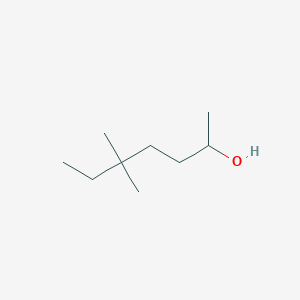
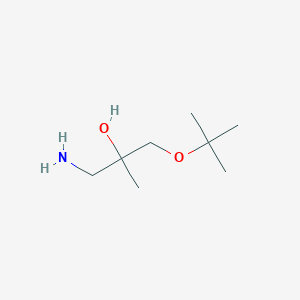
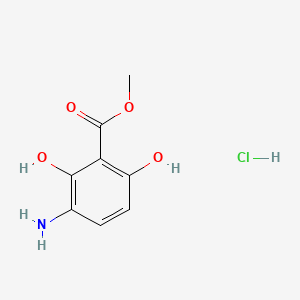


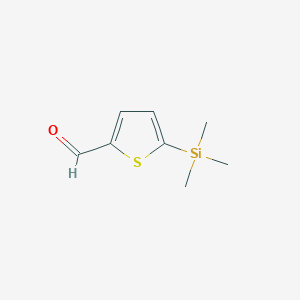
![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
